molecular formula C17H16Cl2N2O B5834853 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine

1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine

Cat. No. B5834853
M. Wt: 335.2 g/mol
InChI Key: FGXWLABRNWBSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a synthetic compound that has been extensively studied for its pharmacological properties and potential therapeutic applications. In

Scientific Research Applications

MCPP has been studied extensively for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been shown to have anxiogenic, antidepressant, and hallucinogenic effects in animal models and human studies. It has also been studied for its potential use in the treatment of anxiety disorders, depression, and migraines.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. It also has affinity for adrenergic and dopaminergic receptors. The activation of these receptors leads to the release of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine are complex and depend on the dose and route of administration. At low doses, it has been shown to increase anxiety and arousal, while at higher doses, it can induce hallucinations and other psychotropic effects. It has also been reported to increase heart rate, blood pressure, and body temperature in animal models and human studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine in lab experiments is its well-established pharmacological effects and receptor binding profile. This allows researchers to study its effects on specific neurotransmitter systems and receptors. However, one limitation is its potential for inducing adverse effects such as anxiety and hallucinations, which can complicate the interpretation of results.

Future Directions

For research on 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine include further exploration of its therapeutic potential in psychiatric and neurological disorders, as well as its potential for use as a research tool in studying neurotransmitter systems and receptor function. Additionally, the development of more selective agonists and antagonists for specific serotonin and adrenergic receptors could provide a better understanding of the complex mechanisms underlying the effects of 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine.

Synthesis Methods

The synthesis of 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine involves the reaction of 3-chlorobenzoic acid with 4-chloroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting 1-(3-chlorobenzoyl)-4-(4-chlorophenyl)piperazine is then purified using various methods such as recrystallization or column chromatography. The purity of the final product is crucial for its use in scientific research.

properties

IUPAC Name

(3-chlorophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-14-4-6-16(7-5-14)20-8-10-21(11-9-20)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWLABRNWBSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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